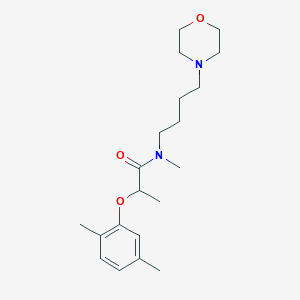
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide acts as an agonist of the nicotinic acetylcholine receptor alpha7 subtype (α7nAChR), which is highly expressed in the brain and has been implicated in various neurological and psychiatric disorders. Activation of α7nAChR by 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide leads to increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which can improve cognitive function and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have various biochemical and physiological effects, including increased release of neurotransmitters such as acetylcholine, dopamine, and serotonin, improved cognitive function, and neuroprotective effects. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
实验室实验的优点和局限性
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the α7nAChR subtype, as well as its ability to cross the blood-brain barrier. However, 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has some limitations, including its short half-life and potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanism of action and biochemical effects, and developing more potent and selective α7nAChR agonists. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide in order to minimize potential toxicity and maximize therapeutic efficacy.
合成方法
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(2,5-dimethylphenoxy)propane. The resulting intermediate is then reacted with N-methylmorpholine and 4-(chlorobutyl)morpholine to form 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide.
科学研究应用
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-methyl-N-(4-morpholin-4-ylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-16-7-8-17(2)19(15-16)25-18(3)20(23)21(4)9-5-6-10-22-11-13-24-14-12-22/h7-8,15,18H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHIQVGFCUQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N(C)CCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{1-[(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904633.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5904634.png)
![7-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904651.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5904657.png)
![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)
![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)